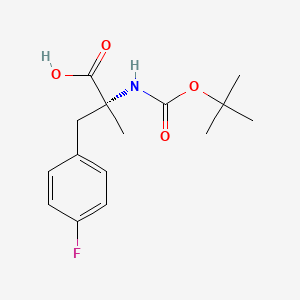
Boc-alpha-methyl-D-4-fluorophenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-alpha-methyl-D-4-fluorophenylalanine is a useful research compound. Its molecular formula is C15H20FNO4 and its molecular weight is 297.326. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Boc-alpha-methyl-D-4-fluorophenylalanine (Boc-α-Me-D-4-F-Phe) is an amino acid derivative with significant implications in peptide synthesis and pharmaceutical applications. This compound features a tert-butyloxycarbonyl (Boc) protecting group, a methyl group at the alpha carbon, and a fluorine atom at the para position of the phenyl ring. Its unique structural attributes contribute to its biological activity, particularly in enzyme studies, protein crystallization, and the development of peptide-based therapeutics.
Boc-α-Me-D-4-F-Phe is synthesized through standard peptide synthesis techniques, often involving the coupling of protected amino acids. The presence of the Boc group facilitates the selective protection of the amino functionality, while the fluorine and methyl substitutions enhance the compound's steric properties and hydrophobicity.
Key Reactions:
- Peptide Coupling: The Boc group is removed under acidic conditions to allow for coupling with other amino acids.
- Fluorination Impact: The fluorine atom can enhance hydrophobic interactions and potentially alter binding affinities in peptide structures.
Enzyme Interaction Studies
Boc-α-Me-D-4-F-Phe serves as both a substrate and an inhibitor in enzyme activity studies. The modifications introduced by the methyl and fluorine groups can mimic natural substrates or competitively inhibit enzyme binding. This property is essential for understanding enzyme mechanisms and developing targeted therapeutics.
Table 1: Enzyme Interaction Studies
Protein Crystallization
The incorporation of Boc-α-Me-D-4-F-Phe into peptides has been shown to improve solubility and stability, facilitating better crystallization of proteins for X-ray crystallography. This technique is crucial for determining three-dimensional structures of proteins, which aids in drug design and understanding biological functions.
Case Study: Protein Crystallization
A study demonstrated that peptides containing Boc-α-Me-D-4-F-Phe exhibited enhanced crystal quality compared to those without this amino acid. The improved hydrophobicity contributed to better packing within the crystal lattice, allowing for clearer diffraction patterns.
Therapeutic Applications
Boc-α-Me-D-4-F-Phe's unique properties make it a valuable component in designing peptide-based therapeutics. Its ability to alter pharmacokinetic profiles due to increased stability and modified interactions with biological targets positions it as a candidate for developing novel drugs.
Table 2: Comparison with Related Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Alpha-methyl-L-phenylalanine | Methyl at alpha carbon | Non-fluorinated; standard amino acid |
| 4-Fluorophenylalanine | Fluorine at para position | More hydrophilic than Boc-α-Me-D-4-F-Phe |
| Boc-L-phenylalanine | No fluorination | Widely used in peptide synthesis |
| Alpha-methyl-D-phenylalanine | Methyl at alpha carbon | Does not contain fluorine; different biological activity |
Research Findings
Recent studies highlight the potential of Boc-α-Me-D-4-F-Phe in various therapeutic contexts, particularly in cancer treatment where modified amino acids are utilized as boron carriers in Boron Neutron Capture Therapy (BNCT). These modifications can enhance tumor targeting and improve treatment efficacy.
Key Findings:
- In Vitro Studies: Research indicated that peptides incorporating Boc-α-Me-D-4-F-Phe showed improved accumulation in tumor cells compared to standard phenylalanines.
- In Vivo Efficacy: Animal models demonstrated that treatments involving this compound led to higher survival rates when combined with BNCT protocols.
属性
IUPAC Name |
(2R)-3-(4-fluorophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4/c1-14(2,3)21-13(20)17-15(4,12(18)19)9-10-5-7-11(16)8-6-10/h5-8H,9H2,1-4H3,(H,17,20)(H,18,19)/t15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZOMAOEKLIUIA-OAHLLOKOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC1=CC=C(C=C1)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC=C(C=C1)F)(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













